Simazine hydrochloride
Description
Historical Perspective of Simazine (B1681756) Application and Environmental Occurrence
First registered for use as an herbicide in 1957, simazine was introduced by J.R. Geigy, a Swiss chemical company. researchgate.netcornell.eduresearchgate.net It was developed for the pre-emergent control of broad-leaved and grassy weeds. researchgate.netepa.gov Its application spans a wide array of agricultural settings, including deep-rooted crops like citrus fruits, maize, apples, grapes, and nuts. cornell.edunih.goviarc.fr Beyond agriculture, simazine has been used for weed control in non-crop areas and, historically, to manage algae in farm ponds, fish hatcheries, and even swimming pools, though this latter use was later disallowed by the U.S. Environmental Protection Agency (EPA) in 1994. cornell.eduepa.gov
The extensive and prolonged use of simazine has led to its detection in various environmental compartments. iarc.fr Due to its properties, it can be released into the environment from manufacturing sites and during its application. nih.goviarc.fr In 1996, the EPA's Toxic Chemical Release Inventory reported that 2,100 kg of simazine were released into the air and 42 kg were discharged into water from manufacturing and processing facilities in the United States. iarc.fr Consequently, low concentrations of simazine and its degradation products have been identified in ambient air, rainwater, surface water, and groundwater. iarc.fr Studies have documented its presence in the groundwater of several U.S. states and in countries such as Italy, Germany, and Portugal. umsha.ac.irwho.int For instance, a study of groundwater in Delhi, India, found simazine in 85% of the analyzed samples, with concentrations ranging from 0.00091 to 0.04097 mg/l. cwejournal.org Similarly, research in the Taizi River in China detected simazine concentrations in surface water up to 1150 ng L⁻¹. mdpi.com
Chemical Classification within Triazine Herbicides
Simazine belongs to the triazine class of herbicides, a group of compounds characterized by a heterocyclic ring structure composed of three nitrogen and three carbon atoms. wikipedia.orgresearchgate.net Specifically, it is a symmetrical, or s-triazine, and is further classified as a chloro-s-triazine because of the chlorine atom attached to the ring. epa.govt3db.cawaterquality.gov.au Its formal IUPAC name is 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine. wikipedia.orgnih.gov
The triazine family includes several other widely used herbicides, such as atrazine (B1667683) and cyanazine (B135985), which share a common structural foundation with simazine. epa.govnih.gov All three contain a symmetrical 1,3,5-triazine (B166579) ring with a chlorine atom at the C-6 position and substituted amino groups at the C-2 and C-4 positions. epa.gov The key structural difference lies in the substituent on the amino group at the C-2 position: simazine has an ethyl group, atrazine has an isopropyl group, and cyanazine has a methylpropanenitrile group. epa.gov These structural variations influence the specific properties and reactivity of each herbicide. epa.gov
| Compound | Chemical Formula | Key Structural Feature (C-2 Substituent) | Primary Use |
|---|---|---|---|
| Simazine | C7H12ClN5 | Ethyl group | Pre-emergent weed control in deep-rooted crops, non-crop areas. nih.gov |
| Atrazine | C8H14ClN5 | Isopropyl group | Broad-spectrum weed control, primarily in corn and sorghum. epa.gov |
| Cyanazine | C9H13ClN6 | Methylpropanenitrile group | Control of annual grasses and broadleaf weeds, mainly in corn. wikipedia.org |
Global Significance of Simazine as an Environmental Contaminant
The global significance of simazine as an environmental contaminant stems from its chemical stability and mobility. regulations.gov Simazine is a persistent compound, meaning it does not easily degrade in the environment. regulations.gov Its half-life in soil can range from less than a month to several months, with some reports indicating persistence for up to a year or more under certain conditions. epa.govwho.intbibliotekanauki.pl In aquatic environments, its half-life can be even longer, with dissipation in pond and lake water varying from 50 to 700 days. epa.gov
This persistence, combined with its mobility in soil, creates a high potential for water contamination. epa.govregulations.gov Although only sparingly soluble in water, simazine can leach from the soil into groundwater and be transported via runoff into surface water systems like rivers and lakes. epa.govmdpi.comregulations.gov Its mobility tends to be higher in sandy loam soils compared to clay soils, where it is more likely to be adsorbed by organic matter and clay particles. epa.gov
The widespread detection of simazine in surface and groundwater across Europe, North America, and Australia has led to regulatory actions. waterquality.gov.au Due to concerns over water contamination, the European Union banned the use of simazine. wikipedia.orgontosight.aiontosight.ai In the United States, the EPA placed simazine and other s-triazines under "Special Review" in 1994 and has established maximum contaminant levels (MCL) for its presence in drinking water. cornell.eduontosight.ai The frequent detection of simazine in global water sources underscores its status as a significant and persistent environmental contaminant. waterquality.gov.auresearchgate.net
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C7H12ClN5 | wikipedia.org |
| Molar Mass | 201.66 g·mol−1 | wikipedia.org |
| Appearance | White crystalline powder | wikipedia.orgnih.gov |
| Melting Point | 225–227 °C (437–441 °F) | wikipedia.orgnih.gov |
| Water Solubility | 5 mg/L (at 20-22 °C) | wikipedia.orgbibliotekanauki.pl |
| Vapor Pressure | 6.1 x 10^-9 mmHg (at 20 °C) | noaa.gov |
| Soil Half-Life | 36 to 234 days | bibliotekanauki.pl |
Structure
3D Structure of Parent
Properties
CAS No. |
15386-48-8 |
|---|---|
Molecular Formula |
C7H13Cl2N5 |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H12ClN5.ClH/c1-3-9-6-11-5(8)12-7(13-6)10-4-2;/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H |
InChI Key |
VRCXHMGSXHDTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC.Cl |
Origin of Product |
United States |
Environmental Fate and Transport Dynamics of Simazine
Persistence and Half-Life in Environmental Compartments
The persistence of simazine (B1681756), often quantified by its half-life, varies significantly across different environmental settings such as soil and water. This variability is a function of numerous site-specific factors.
Simazine is characterized as moderately persistent in soil, with its half-life subject to a wide range depending on environmental conditions. orst.edu Reported field half-lives for simazine average around 60 days, though values ranging from 28 to 149 days have been documented. orst.edu In some cases, residual activity of simazine can be detected in the soil for up to a year following application, particularly in soils with high pH. orst.edu Other studies have reported half-lives of less than a month to situations where no significant degradation was observed over a period of 3.5 months. epa.gov The dissipation of simazine in soil is primarily attributed to microbial degradation, although chemical hydrolysis can also play a role, especially under acidic conditions. orst.eduepa.gov
In aquatic environments, the persistence of simazine is also variable. The average half-life in ponds is reported to be around 30 days. orst.edu However, dissipation in pond and lake water can be much slower, with half-lives ranging from 50 to over 700 days. epa.gov Simazine is considered relatively stable in water, particularly at neutral to alkaline pH. orst.educcme.ca The hydrolysis half-life of simazine is 70 days at a pH of 5, but it extends to over 200 days at pH 7 and 9. ccme.ca The presence of algae and the degree of weed infestation are among the factors that can influence its persistence in aquatic systems. orst.eduepa.gov
Several key environmental factors govern the persistence of simazine in both soil and water:
Temperature: Microbial and chemical degradation processes, which are the primary pathways for simazine breakdown, are temperature-dependent. oregonstate.eduuludag.edu.tr Generally, an increase in temperature accelerates the rate of degradation, thus reducing the half-life of simazine. Conversely, colder temperatures can significantly prolong its persistence. dpird.wa.gov.au
Moisture: Soil moisture content is a critical factor influencing microbial activity. uludag.edu.tr Adequate moisture levels are necessary for the microorganisms that degrade simazine to thrive. uludag.edu.tr However, excessive moisture, leading to waterlogged conditions, can create an anaerobic environment that may slow down degradation. dpird.wa.gov.au In a study on a nectarine orchard, efficiently irrigated treatments showed consistently greater simazine performance, suggesting that overwatering could lead to decreased effectiveness through leaching or enhanced degradation. researchgate.net
pH: The pH of the soil and water significantly affects the chemical stability and microbial degradation of simazine. Simazine is more susceptible to hydrolysis under acidic conditions (lower pH). orst.educcme.ca As the pH increases, the rate of hydrolysis decreases, contributing to its longer persistence in neutral to alkaline environments. orst.educcme.ca Soil pH also influences the activity of microbial populations responsible for its breakdown. uludag.edu.tr
Table 1: Reported Half-Life of Simazine in Different Environmental Compartments
| Environmental Compartment | Average Half-Life | Range of Reported Half-Lives | Key Influencing Factors |
|---|---|---|---|
| Soil | 60 days orst.edu | <1 month to 149 days orst.eduepa.gov | Temperature, Moisture, pH, Microbial Activity |
| Aquatic Systems (Ponds) | 30 days orst.edu | 50 to >700 days epa.gov | pH, Algae/Weed Infestation, Microbial Degradation |
Mobility and Distribution in Terrestrial and Aquatic Systems
The movement and distribution of simazine in the environment are largely controlled by its adsorption and desorption characteristics in soil. These processes determine its potential for leaching into groundwater or moving with surface runoff into aquatic systems.
Simazine's mobility in soil can range from slight to high, depending on the soil type. epa.gov It has a low tendency to be absorbed by organic matter or soil in general, although it can adsorb to clay particles. coastalwiki.org This generally makes simazine highly mobile and capable of leaching into groundwater systems. coastalwiki.org The adsorption of simazine in soil has been observed to increase with higher titratable acidity and, to a lesser extent, clay content. epa.gov
Soil organic matter (SOM) plays a crucial role in the adsorption of simazine. A positive correlation between soil organic matter and the adsorption of nonionic organic compounds like simazine is well-recognized. acs.org The presence of organic matter in soils contributes to the retention of simazine. nih.gov
Research has shown a marked interrelationship between organic matter, cation exchange capacity, and the equilibrium concentration of simazine in the soil solution. cambridge.org In one study, the amount of simazine required to cause a 50% reduction in oat growth was more closely correlated with the percent of organic matter than any other soil factor. cambridge.org Another study comparing two agricultural soils found that the soil with a higher organic matter content (8.5%) had a significantly higher simazine adsorption capacity (68.03 mg kg⁻¹) compared to the soil with lower organic matter (3.5%), which had an adsorption capacity of 22.03 mg kg⁻¹. nih.govresearchgate.net These findings suggest that in the soil with higher organic matter, simazine adsorption is mainly governed by interactions with the organic matter itself. nih.govresearchgate.net
Table 2: Influence of Soil Organic Matter on Simazine Adsorption
| Soil Type | Organic Matter Content (%) | Simazine Adsorption Capacity (mg kg⁻¹) | Adsorption Distribution Coefficient (Kd) (L kg⁻¹) |
|---|---|---|---|
| Loam (Soil A) | 8.5 nih.govresearchgate.net | 68.03 nih.govresearchgate.net | 9.32 nih.govresearchgate.net |
| Clay-Loam (Soil B) | 3.5 nih.govresearchgate.net | 22.03 nih.govresearchgate.net | 7.74 nih.govresearchgate.net |
Leaching Potential to Groundwater Systems
Simazine is recognized for its high potential to leach into groundwater ca.gov. Its mobility in soil can range from slight to high, depending on the soil type epa.gov. In sandy loam soils, for instance, its mobility is higher, increasing the risk of groundwater contamination epa.gov. The presence of simazine in groundwater has been documented in various regions, including The Netherlands, Denmark, and several states in the U.S. such as California, North Carolina, Illinois, and Wisconsin nih.gov. In California, simazine was the most frequently detected pesticide in the state's Well Inventory Database, with concentrations ranging from 0.02 to 49.2 μg/L ca.gov.
The leaching of simazine is influenced by agricultural practices. For example, tilling can contribute to its movement into groundwater nih.gov. Research in Delaware has established that simazine can leach through the soil zone into the groundwater system udel.edu. Once mobile herbicides like simazine migrate to zones of reduced microbial activity in an aquifer, the mechanisms for their removal are significantly diminished udel.edu.
Surface Water Runoff and Transport Mechanisms
Simazine can be transported from treated fields to surface waters through runoff, posing a risk to aquatic ecosystems. The extent of this transport is influenced by factors such as farming practices, rainfall events, and the formulation of the herbicide. Tilled fields have been shown to lower the runoff of simazine compared to untilled fields nih.gov. However, planting cover crops on untilled land can significantly reduce simazine runoff nih.gov.
Rainfall plays a crucial role in the transport of simazine, with about 90% being transported in a dissolved form researchgate.net. The concentration of simazine in runoff can be quite high immediately after application but can decrease significantly after subsequent rain events researchgate.net. Studies on impervious surfaces, such as concrete pavers, have shown that simazine can contaminate runoff for prolonged periods following application, with concentrations that may pose risks to aquatic life nih.gov. The transferability of simazine to runoff is greatest when irrigation occurs shortly after application nih.gov.
A study in a Mediterranean vineyard area found that annual simazine loads in overland flow were 29.6 g ha⁻¹ for a no-till field and 1.83 g ha⁻¹ for a tilled field nih.gov. The concentration of simazine in runoff can vary depending on the application rate. For example, in a study using simulated rainfall, simazine concentrations in runoff from the first event averaged from 0.55 mg/L to 2.12 mg/L for application rates of 0.5 to 2.0 kg ai ha⁻¹, respectively researchgate.net.
| Application Rate (kg ai ha⁻¹) | Simazine Concentration in Runoff (mg/L) - 1st Event | Simazine Concentration in Runoff (mg/L) - 2nd Event (1 week later) | Simazine Concentration in Runoff (mg/L) - 3rd Event (2 weeks later) | Total Simazine Mass in Runoff (g ha⁻¹) |
| 0.5 | 0.55 | 0.16 | 0.05 | 13.8 |
| 1.0 | 1.07 | 0.27 | 0.10 | 26.3 |
| 1.25 | 1.27 | 0.36 | 0.14 | 32.3 |
| 2.0 | 2.12 | 0.58 | 0.22 | 53.8 |
Data from a study on runoff losses generated by simulated rainfall researchgate.net.
Atmospheric Distribution and Deposition (e.g., precipitation, aerial fallout)
Although simazine has a low vapor pressure, which suggests it is not highly volatile, residues have been detected in the atmosphere nih.govnih.gov. If released into the atmosphere, simazine is expected to exist almost entirely in the particulate phase epa.gov. It can then be removed from the atmosphere through wet and dry deposition nih.gov. Simazine has been detected at low concentrations in precipitation in various locations, including Pennsylvania (U.S.), Greece, and Paris (France) nih.gov.
A study conducted in an agricultural watershed of the Chesapeake Bay frequently detected simazine in both air and rain, with maximum concentrations occurring during the local or regional crop planting season usda.gov. This indicates that atmospheric deposition can be a continuous, diffuse source of simazine to watersheds usda.gov. Another study in the central San Joaquin Valley, California, also found that simazine was one of the most frequently detected pesticides in both rainfall and dry deposition usgs.gov.
Transformation and Degradation Pathways of Simazine
The persistence of simazine in the environment is ultimately determined by its transformation and degradation. These processes can be broadly categorized as abiotic (chemical) and biotic (microbial).
Microbial Degradation Processes
Microbial degradation is the primary means of simazine dissipation in the environment, although the process can be relatively slow nih.gov. A variety of bacteria and fungi have been identified that are capable of degrading simazine, often using it as a source of carbon and nitrogen nih.govnih.govtandfonline.com. The degradation process often involves N-dealkylation and dehalogenation nih.gov.
Several bacterial strains have been isolated that can effectively degrade simazine. For instance, Klebsiella planticola has been shown to degrade about 70% of simazine in 20 days nih.gov. In mixed bacterial cultures, nearly 100% of simazine has been degraded after 40 days of incubation in a bioreactor nih.gov. Two bacterial strains, designated SIMA-N5 and SIMA-N9, have demonstrated high degradation efficiency, with SIMA-N9 reaching 100% degradation of a 5 mg/L simazine solution in 6 days scielo.br. The degradation of simazine in soil by these microbial agents can be enhanced by the presence of rhizosphere soil from certain plants, such as Pennisetum scielo.brscielo.br.
The degradation of simazine by microorganisms can proceed through the formation of intermediate compounds such as ammeline, ammelide, and cyanuric acid scielo.brscielo.br. Some microorganisms can utilize the alkyl side chains of simazine as a carbon and energy source, while the ring nitrogen can be used as a nitrogen source tandfonline.com. A source of carbon and energy is important to support the microbial growth necessary for the biodegradation of the s-triazine ring tandfonline.com.
| Microorganism/Agent | Degradation Efficiency | Time | Conditions |
| Klebsiella planticola | ~70% | 20 days | Laboratory culture |
| Mixed bacteria culture | ~100% | 40 days | Bioreactor |
| Strain SIMA-N9 | 100% | 6 days | 5 mg/L simazine solution |
| Microbial agent with SIMA-N9 and Pennisetum rhizosphere soil | 100% | 6 days | 30 mg/kg simazine in soil |
Data from studies on microbial degradation of simazine nih.govscielo.brscielo.br.
Abiotic Degradation Mechanisms
In addition to microbial activity, several abiotic processes contribute to the breakdown of simazine in the environment.
Photolysis, or the decomposition of a chemical by light, is a significant abiotic degradation pathway for simazine. nih.gov Simazine can be degraded by UV radiation with wavelengths greater than 290 nm. nih.gov The rate of photodecomposition has been found to follow first-order kinetics. nih.gov The presence of other substances can influence the rate of photodegradation. For example, a synergistic effect has been observed when hydrogen peroxide is present along with UV radiation. nih.gov In surface waters, both direct and indirect photolysis can occur, leading to hydroxylated and dealkylated photoproducts. csbsju.edu
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not a significant degradation pathway for simazine under typical environmental conditions. nih.govepa.gov Simazine is fairly resistant to hydrolysis, especially at neutral pH. epa.gov However, chemical hydrolysis can become more important at low pH or in the presence of certain catalysts. epa.gov One study found no significant hydrolysis of simazine at 15°C in the dark at pH 7 or 9 over 100 days. researchgate.net At a pH of 4.0, a half-life of 145 days was calculated, indicating that even under more favorable conditions, hydrolysis is a slow process. researchgate.net
Oxidation is another abiotic mechanism that contributes to simazine degradation. Advanced oxidation processes (AOPs) that generate highly reactive oxygen species, such as hydroxyl radicals, are effective in breaking down simazine. tandfonline.comnih.gov Systems like ozone/hydrogen peroxide, ozone/UV radiation, and UV radiation/hydrogen peroxide have been shown to remove simazine from water. tandfonline.comnih.gov The Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can also be used to oxidize simazine, with complete disappearance of the parent compound achievable within minutes. nih.govdeu.edu.tr However, mineralization to simpler inorganic compounds may be less complete, indicating the formation of intermediate products. nih.gov The rate constant for the reaction between hydroxyl radicals and simazine is high, at 2.1 x 10⁹ M⁻¹s⁻¹. tandfonline.comnih.gov
Identification and Characterization of Simazine Transformation Products
Simazine, a widely used herbicide, undergoes transformation in the environment, leading to the formation of various degradation products. These transformation products can have different chemical properties and environmental behaviors compared to the parent compound. The primary degradation pathways for simazine involve N-dealkylation and hydrolysis of the triazine ring, resulting in the formation of chlorotriazine degradates and hydroxytriazine products.
Chlorotriazine Degradates (e.g., deisopropylatrazine (B29266), diadealkylatrazine)
A significant pathway for simazine degradation is the sequential removal of the N-ethyl groups, a process known as N-dealkylation, which leads to the formation of chlorotriazine degradates. This process is primarily mediated by soil microorganisms. who.intnih.gov The two main chlorotriazine metabolites of simazine are deethylsimazine and didealkylatrazine.
Deethylsimazine (desethyl-simazine): This metabolite is formed by the removal of one of the ethyl groups from the simazine molecule. Its formation has been observed in soil degradation studies. nih.gov
Didealkylatrazine (DACT): Further dealkylation of deethylsimazine results in the formation of didealkylatrazine, also known as diaminochlorotriazine (B1259301) (DACT). nih.govnih.govnih.gov This compound lacks both ethyl side chains. In some metabolic pathways, didealkylatrazine is considered a major degradate. nih.gov For instance, in rats, the di-N-dealkylated metabolite was found to be a major degradation product. oregonstate.edu Simazine's degradation to these chloro-metabolites is a key process in its environmental fate. nih.gov
It is important to note that some simazine degradates, such as deisopropylatrazine (DIA), are more commonly associated with the degradation of the related herbicide, atrazine (B1667683). nih.govresearchgate.net However, due to the structural similarities between these herbicides, their degradation pathways can sometimes overlap, and the detection of certain degradates may indicate the presence of multiple parent compounds in the environment. researchgate.net
Table 1: Key Chlorotriazine Degradates of Simazine
| Degradate Name | Common Abbreviation | Formation Pathway |
|---|---|---|
| Deethylsimazine | - | N-dealkylation (loss of one ethyl group) |
| Didealkylatrazine | DACT, DDA | N-dealkylation (loss of both ethyl groups) |
| Deisopropylatrazine | DIA | Primarily from atrazine, but can be a minor degradate of simazine |
Hydroxytriazine Products (e.g., hydroxysimazine)
Another critical transformation pathway for simazine is the hydrolysis of the chlorine atom at the C-2 position of the triazine ring, which is replaced by a hydroxyl group. This reaction leads to the formation of hydroxytriazine products, with the most significant being hydroxysimazine (B165074). nih.gov
Hydroxysimazine: This transformation product is considered a detoxification product of simazine, as it is non-phytotoxic. capes.gov.br The hydrolysis of simazine to hydroxysimazine can occur through both chemical and biological processes. who.intnih.gov Chemical hydrolysis is influenced by factors such as pH, with the reaction being more favorable in acidic conditions. nih.gov The half-life for simazine hydrolysis at pH 5 and 25°C is reported to be 70 days. nih.gov In corn plants, the conversion of simazine to hydroxysimazine is a key metabolic pathway. capes.gov.bracs.org Once formed, hydroxysimazine can undergo further degradation through the loss of its ethyl groups. nih.gov
Table 2: Primary Hydroxytriazine Product of Simazine
| Product Name | Formation Pathway | Key Characteristics |
|---|---|---|
| Hydroxysimazine | Hydrolysis of the chlorine atom | Non-phytotoxic detoxification product |
Assessment of Transformation Product Fate and Mobility
The environmental fate and mobility of simazine's transformation products are of significant interest as they can influence their potential to contaminate soil and groundwater. The mobility of these compounds is largely governed by their water solubility and their tendency to adsorb to soil particles.
Mobility in Soil: The mobility of simazine and its degradates in soil can vary significantly. Simazine itself is considered to have slight to very high mobility depending on the soil type. who.int Its adsorption to soil is positively correlated with organic matter content and, to a lesser extent, clay content. epa.govnih.gov
Chlorotriazine Degradates: Dealkylated metabolites like deethylatrazine (B13485) and deisopropylatrazine (more commonly from atrazine) are generally more mobile than their parent compounds. oup.com This increased mobility is due to their higher water solubility and lower sorption to soil organic carbon. For example, the water solubility of deethylatrazine is significantly higher than that of atrazine, a closely related compound to simazine. oup.comnih.gov This suggests that these degradates have a greater potential to leach through the soil profile and reach groundwater. nih.gov
Hydroxytriazine Products: In contrast, hydroxysimazine is generally less mobile in soil compared to simazine and its chlorotriazine degradates. The hydroxyl group increases its polarity, which can lead to stronger adsorption to soil components.
Persistence in the Environment: The persistence of these transformation products, measured by their half-life, also varies.
Simazine: The half-life of simazine in soil can range from 46 to 174 days under normal climatic conditions. who.int In aquatic environments, its dissipation can be highly variable, with half-lives ranging from 50 to 700 days in pond and lake water. epa.gov
Transformation Products: The persistence of the degradation products can also be significant. For instance, 2-chloro-4-ethylamino-6-amino-s-triazine (a dealkylated metabolite) was identified in lake water and was found to be no more persistent than simazine itself. who.int
Table 3: Comparison of Mobility and Persistence of Simazine and its Transformation Products
| Compound | Water Solubility | Soil Sorption (Koc) | Mobility Potential | General Persistence |
|---|---|---|---|---|
| Simazine | Low | Moderate | Slight to High | Moderate to High |
| Deethylatrazine | Higher than parent | Lower than parent | High | Variable |
| Didealkylatrazine | Higher than parent | Lower than parent | High | Variable |
| Hydroxysimazine | Higher than parent | Higher than parent | Low | Variable |
Ecological Impact and Ecotoxicological Implications of Simazine
Mechanisms of Action in Non-Target Organisms
Simazine (B1681756), a member of the triazine class of herbicides, primarily acts by inhibiting photosynthesis in susceptible plants and algae. wikipedia.org Its mechanism of action targets Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. lsuagcenter.comucanr.edu
The primary site of simazine's activity is the D1 protein of the PSII complex. ucanr.edufrontiersin.orgfrontiersin.org Specifically, simazine binds to the plastoquinone (B1678516) B (QB) binding site on the D1 protein. frontiersin.orgfrontiersin.org This binding action physically blocks the transport of electrons from QB to the plastoquinone (PQ) pool. lsuagcenter.comfrontiersin.orgfrontiersin.org The interruption of this electron flow effectively halts the downstream processes of photosynthesis, including the fixation of carbon dioxide and the production of ATP and NADPH, which are essential for plant growth and survival. frontiersin.orgfrontiersin.orgunl.edu
This blockage of the electron transport chain does not involve the interception of electrons by the herbicide itself, but rather a competitive inhibition at the QB binding site. lsuagcenter.com By occupying this site, simazine prevents the natural substrate, plastoquinone, from binding and continuing the transfer of electrons. lsuagcenter.comunl.edu The consequence is a cessation of photosynthetic activity, leading to the eventual death of the organism due to the inability to produce energy. ucanr.eduunl.edu
The effectiveness of simazine and other PSII inhibitors can be influenced by small structural changes in the herbicide molecule and slight variations in the amino acid sequence of the D1 protein among different plant species. unl.edu This can result in differential sensitivity to the herbicide. unl.edu
The inhibition of the photosynthetic electron transport chain by simazine leads to a secondary, yet highly damaging, effect: the generation of reactive oxygen species (ROS). wssa.net When electron flow is blocked at PSII, the energy from absorbed light cannot be effectively dissipated through the normal photosynthetic pathway. This excess energy leads to the formation of highly reactive molecules, including superoxide (B77818) radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.gov
These ROS are highly unstable and react readily with cellular components, causing significant oxidative damage. nih.gov A primary target of ROS is the lipids within cell membranes, leading to a process called lipid peroxidation. nih.govresearchgate.net This process disrupts the integrity and fluidity of membranes, causing them to leak and ultimately leading to cell death. ucanr.edunih.gov
In addition to lipids, ROS can also damage proteins and nucleic acids, further contributing to cellular dysfunction. researchgate.netnih.govcabidigitallibrary.org The accumulation of ROS and the subsequent oxidative stress are considered a major contributor to the phytotoxic effects observed in plants treated with PSII-inhibiting herbicides like simazine. unl.eduwssa.net
Studies on non-target organisms, such as the common carp (B13450389) (Cyprinus carpio L.), have also demonstrated that chronic exposure to simazine can lead to an increased production of ROS. researchgate.netnih.gov This results in oxidative damage to lipids and proteins and can inhibit the antioxidant capacity of the organism. researchgate.netnih.gov The activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) initially increases in response to the oxidative stress but can decrease after prolonged exposure. nih.gov
Effects on Aquatic Ecosystems
Impacts on Aquatic Plant Communities
Simazine is utilized to control the growth of algae and submerged weeds in aquatic environments such as ponds. epa.gov However, its phytotoxic nature means it can also impact non-target aquatic plant life. researchgate.netnih.gov
Simazine has been shown to be an effective algicide, capable of controlling the growth of both unicellular and filamentous algae. frontiersin.org Research has demonstrated its inhibitory effects on the photosynthesis of various algal species. For instance, simazine inhibited photosynthesis by 50% at a concentration of 4.7 μM in the non-filamentous alga Ankistrodesmus braunii. cambridge.org
Filamentous algae also exhibit sensitivity to simazine. Studies have shown significant reductions in the growth of species like Spirogyra jurgensii, Pithophora oedogonia, and Cladophora glomerata when exposed to 5 μM of simazine at lower light intensities. cambridge.org The toxicity of simazine to these algae is influenced by light intensity, with algicidal effects being more pronounced at higher light levels. cambridge.org This suggests that in environments with reduced light, such as turbid or deep water, the effectiveness of simazine as an algicide may be limited. cambridge.org
While simazine is generally considered not highly toxic to algae at recommended application rates, some species are certainly affected, with responses ranging from inhibition to, in some cases, stimulation. nih.gov
The herbicidal action of simazine extends to aquatic macrophytes, the larger plants that are a crucial component of many aquatic ecosystems. As with algae and terrestrial plants, the primary mechanism of toxicity is the inhibition of photosynthesis. Simazine is absorbed primarily through the roots of these plants. epa.gov
The sensitivity of different macrophyte species to simazine can vary. The compound's persistence in the active layer of sediment means it can remain toxic to sensitive plants for extended periods, potentially up to a year after application. researchgate.netnih.gov This long-term activity can have lasting impacts on the composition and health of aquatic macrophyte communities.
Community-Level Responses in Microcosm and Mesocosm Studies (e.g., primary productivity, community recovery)
Microcosm and mesocosm studies, which simulate natural aquatic environments under controlled conditions, provide valuable insights into the community-level effects of simazine. These studies assess the integrated response of multiple species and ecological processes to chemical stressors.
An outdoor pond microcosm study evaluating simazine's effects on a community of two submerged and two emergent macrophyte species over 84 days established a No Observed Ecologically Adverse Effect Concentration (NOEAEC) of 0.05 mg/L. nih.govresearchgate.net In this system, the submerged macrophyte Elodea canadensis was identified as the most negatively affected species. nih.govresearchgate.net
In situ enclosure (mesocosm) experiments focusing on periphyton communities have also been conducted. These studies determined a minimum periphyton community LC50 of 100 µg/L. ccme.ca A key finding from this research was the rapid recovery of these algal communities, even after being exposed to concentrations as high as 5.0 mg/L. ccme.ca This suggests that while simazine can have acute adverse effects on the foundational organisms of the aquatic food web, these effects may be transient, allowing for community recovery. ccme.ca
| Study Type | Organism Community | Key Finding | Simazine Concentration | Source |
| Outdoor Pond Microcosm | Aquatic Macrophytes and Algae | No Observed Ecologically Adverse Effect Concentration (NOEAEC) after 84 days. | 0.05 mg/L | nih.govresearchgate.net |
| In Situ Enclosures (Mesocosm) | Periphyton Community | Minimum community LC50. | 100 µg/L | ccme.ca |
| In Situ Enclosures (Mesocosm) | Periphyton Community | Rapid recovery of organisms observed. | 5.0 mg/L | ccme.ca |
Chlorophyll (B73375) Production Alterations in Phytoplankton and Periphyton
As a photosystem II (PSII) inhibitor, simazine's primary mode of action directly impacts chlorophyll function and production in phytoplankton and periphyton. herts.ac.uk Studies have shown a direct correlation between simazine concentration and chlorophyll content. In the unicellular cyanobacterium Aphanothece halophytica, long-term incubation with high concentrations of simazine resulted in a decrease in both cell and chlorophyll concentrations. nih.gov The research indicated that the higher the simazine concentration, the more pronounced the reduction in chlorophyll content. nih.gov
The herbicide's impact is also evident in chlorophyll fluorescence parameters. Simazine treatment has been shown to decrease the electron transport rate per active reaction center (ET₀/RC) in various microalgae species by blocking the electron flow between the quinone acceptors Qₐ and Qₑ. researchgate.net This disruption of the photosynthetic apparatus leads to reduced primary productivity. nih.gov
Species Sensitivity Distribution Analysis for Aquatic Plants
Species Sensitivity Distribution (SSD) is a statistical method used in ecotoxicology to model the variation in sensitivity of different species to a particular chemical. For simazine, SSD analysis reveals a wide range of sensitivity among aquatic plants. epa.gov
The most sensitive non-vascular aquatic plant identified in one analysis was the green alga Chlorococcum sp., with an IC50 value of 8.0 µg a.i./L based on reductions in growth rate. epa.gov Among registrant-submitted studies, the most sensitive species was the blue-green alga (cyanobacterium) Anabaena flos-aquae, with an IC50 value of 36 µg a.i./L. epa.gov SSD analysis confirms that algae, cyanobacteria, and other aquatic plants are among the most sensitive taxonomic groups to simazine. acs.org
| Taxonomic Group | Species | Endpoint | Value (µg a.i./L) | Source |
| Green Algae | Chlorococcum sp. | IC50 (growth rate) | 8.0 | epa.gov |
| Blue-green Algae | Anabaena flos-aquae | IC50 | 36 | epa.gov |
Effects on Aquatic Invertebrate Populations
Laboratory studies indicate that simazine can have deleterious effects on aquatic invertebrates at concentrations above 20 µg/L. nih.gov Based on available data, simazine is categorized as highly to slightly toxic to freshwater invertebrates on an acute basis. epa.gov
Toxicity data is available for a range of freshwater invertebrates, including:
Daphnia magna (water flea)
Cypridopsis vidua (seed shrimp)
Gammarus lacustris and G. fasciatus (scuds)
Pteronarcys californica (stonefly)
Asellus brevicaudus (sowbug)
Palaemonetes kadiakensis (glass shrimp)
Orconectes nais (crayfish) epa.gov
While acute toxicity values (LC50/EC50) for some species like Daphnia magna have been reported as greater than 3.5 mg/L, other studies have noted sublethal effects. ccme.ca For instance, daphnids have been observed becoming sedentary at simazine concentrations between 1 and 50 mg/L. ccme.ca In a study using the freshwater snail Lymnaea stagnalis, exposure to 20.1 µg/L of simazine resulted in the death of all eggs. ccme.ca
Influence on Fish and Amphibian Species (e.g., sublethal effects)
Fish: Simazine generally demonstrates low acute toxicity to fish. ccme.ca Reported 48-hour to 96-hour LC50 values for various freshwater fish species are often high, ranging from 90 µg/L to values exceeding 100 mg/L. waterquality.gov.auorst.edu For example, the 48-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported as 85 mg/L, while for medaka (Oryzias latipes) it is >10 mg/L. ccme.ca Simazine has a low potential to bioaccumulate in fish, and if an organism is moved to uncontaminated water, the depuration half-life is less than seven days. ccme.ca
| Species | Time | Endpoint | Concentration | Source |
| Rainbow Trout (Oncorhynchus mykiss) | 48-h | LC50 | 85 mg/L | ccme.ca |
| Bluegill Sunfish (Lepomis macrochirus) | 96-h | LC50 | 100 mg/L | orst.edu |
| Medaka (Oryzias latipes) | 48-h | LC50 | >10 mg/L | ccme.ca |
Amphibians: There is a lack of comprehensive toxicity information on the lethal or sublethal effects of simazine specifically on amphibians. epa.govepa.gov Ecotoxicity data for freshwater fish are often used as surrogates for aquatic-phase amphibians in risk assessments. epa.gov
However, concerns have been raised based on research into atrazine (B1667683), a chemically similar triazine herbicide. Atrazine has been associated with endocrine-related sublethal effects in frogs, such as gonadal abnormalities. epa.govepa.gov Because atrazine and simazine share a similar mechanism of action and produce similar degradation products, it is hypothesized that the potential sublethal effects observed with atrazine could be applicable to simazine. epa.gov A 48-hour study on the tadpole of Bufo bufo japonicus reported a TLm (median tolerance limit) of >100 mg/L. ccme.ca
Effects on Terrestrial Ecosystems
Impacts on Soil Microbial Communities
Simazine's impact on soil microbial communities is generally considered to be non-critical, though temporary effects can occur. nih.gov The application of herbicides can initially disturb the biological equilibrium in the soil. ijcmas.com Studies have shown that simazine application can lead to a temporary decrease in the populations of bacteria, fungi, and actinomycetes. ijcmas.com However, these microbial communities tend to adapt and recover. Over time, populations often return to their original levels or even exceed them by the time of crop harvest, indicating that there is no long-term adverse effect from recommended usage. ijcmas.com
The presence of other substances can influence simazine's effect. For example, the presence of urea (B33335) was found to alter the degradation rate of simazine and affect the soil bacterial community structure. nih.govresearchgate.net Specific bacterial groups, such as the alpha, beta, and gamma subdivisions of Proteobacteria and nitrifying bacteria, were shown to be affected by the presence of the herbicide. nih.govresearchgate.net The persistence of some herbicides in soil, particularly in alkaline soils with low rainfall, may impact key microbes like rhizobacteria, which could have subsequent effects on crop performance. sagit.com.au
Inhibition of Nitrification Processes
Simazine has been shown to significantly inhibit nitrification, a crucial process in the global nitrogen cycle carried out by soil microorganisms. nih.govresearchgate.net In studies conducted on fertilized agricultural soil, the application of simazine at a concentration of 50 μg g⁻¹ dry weight of soil resulted in the complete inhibition of nitrification processes after a five-day incubation period. oup.comoup.com This inhibitory effect on ammonia (B1221849) oxidation was observed to be comparable to that of acetylene, a known nitrification inhibitor. nih.govovid.com At lower concentrations, such as 10 μg g⁻¹ dry weight of soil, simazine was found to affect the nitrification process only slightly. oup.comoup.com Previous research also indicated that very high concentrations of simazine (200 μg g⁻¹ d.w.s) significantly reduced nitrification, whereas lower concentrations (2 and 20 μg g⁻¹ d.w.s) did not have a significant impact in ammonia-amended soil. oup.comoup.com
Table 1: Effect of Simazine Concentration on Nitrification in Fertilized Agricultural Soil
| Simazine Concentration (μg g⁻¹ dry weight soil) | Observed Effect on Nitrification | Source |
|---|---|---|
| 50 | Complete inhibition after 5 days | oup.comoup.com |
| 10 | Slight effect on the process | oup.comoup.com |
| 200 | Significant reduction | oup.comoup.com |
Phytotoxicity to Non-Target Terrestrial Plant Species
Simazine is known to be phytotoxic to many non-target terrestrial plant species, with effects observed even at application rates below the recommended levels. nih.gov The risk to non-target plants is a significant concern, as official ecological risk assessments have concluded that the levels of concern for these plants are exceeded following spray drift or runoff from applications at all currently labeled maximum rates. regulations.gov The herbicide's mode of action involves interrupting the electron transport chain in photosystem II, which is not exclusive to the target weed species. oup.com
The persistence of simazine in the soil contributes to its risk profile for non-target vegetation. nih.gov Under certain environmental conditions, such as low temperatures and drought, the dissipation time of simazine can be prolonged, allowing it to remain in the active soil layer. nih.gov Consequently, it can still be toxic to sensitive plants a full year after its initial application. nih.gov This long-term activity poses a risk to the biodiversity and abundance of plant species in areas adjacent to treated fields.
Table 3: Summary of Phytotoxicity Risk to Non-Target Terrestrial Plants
| Risk Factor | Description | Source |
|---|---|---|
| Exposure Pathways | Spray drift and runoff from treated areas. | regulations.gov |
| Toxicity Level | Phytotoxic to many non-target species, even below recommended rates. | nih.gov |
| Risk Assessment | Levels of Concern (LOCs) for terrestrial plants are exceeded for all labeled maximum application rates. | regulations.gov |
| Persistence | Can remain toxic in the active soil layer for up to a year after application, depending on conditions. | nih.gov |
Herbicide Resistance Mechanisms in Plants to Simazine
Target-Site Resistance Mechanisms
Target-site resistance (TSR) arises from genetic modifications at the herbicide's specific site of action within the plant, which reduces or eliminates the herbicide's ability to bind and exert its inhibitory effect. growiwm.org
Simazine (B1681756) and other triazine herbicides function by inhibiting photosynthesis. They achieve this by binding to the D1 protein, a key component of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. nih.gov This binding action blocks the electron transport chain, thereby halting photosynthetic activity and ultimately leading to plant death. researchgate.net
In resistant plants, a common mechanism involves alterations to the D1 protein's binding site for triazine herbicides. unl.edu These changes prevent simazine from effectively docking with the protein, thus allowing photosynthesis to proceed unimpeded. Even with the presence of the herbicide, the plant can continue to produce energy and survive. cambridge.orgwsu.edu
A frequently observed alteration is a single amino acid substitution within the D1 protein. Research has identified a specific mutation where serine is replaced by glycine (B1666218) at position 264 of the D1 protein in many resistant weed species. nih.govunl.edu This seemingly minor change is sufficient to confer a high level of resistance to symmetrical triazine herbicides like simazine. unl.edubioone.org
| Mechanism | Specific Change | Effect on Simazine |
| Alteration in D1 Protein | Amino acid substitution (e.g., Serine to Glycine at position 264) | Prevents effective binding of simazine to the D1 protein, allowing photosynthesis to continue. nih.govunl.edu |
The genetic foundation for target-site resistance to simazine lies within the chloroplast genome. The D1 protein is encoded by the psbA gene, which is located in the chloroplast DNA. nih.govmdpi.com Consequently, mutations conferring resistance are inherited maternally, as chloroplasts are typically passed down from the maternal parent. unl.edu This mode of inheritance can influence the rate and pattern of resistance spread within and between plant populations.
The most prevalent mutation leading to triazine resistance is a point mutation in the psbA gene, resulting in the substitution of a single nucleotide. unl.edu This change in the DNA sequence leads to the incorporation of a different amino acid during protein synthesis, thereby altering the structure of the D1 protein's binding niche. unl.edunih.gov While the Ser264Gly substitution is the most common, other mutations at different positions within the D1 protein have also been identified, contributing to varying levels and spectrums of resistance to different PSII-inhibiting herbicides. nih.govunl.edu
| Gene | Mutation Type | Resulting Amino Acid Change | Inheritance |
| psbA | Point Mutation | e.g., Serine to Glycine at position 264 | Maternally (via chloroplast DNA) unl.edunih.gov |
Non-Target Site Resistance Mechanisms
Non-target-site resistance (NTSR) encompasses mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. wsu.edu These mechanisms are not due to modifications of the herbicide's target protein but rather involve physiological processes that reduce the amount of active herbicide within the plant. wsu.edu
One of the primary NTSR mechanisms is the enhanced ability of resistant plants to metabolize and detoxify the herbicide. wsu.edu In this process, the simazine molecule is chemically modified into non-toxic or less toxic compounds, which are then safely sequestered within the plant cell. lsuagcenter.com This detoxification process typically occurs in multiple phases.
Cytochrome P-450 monooxygenases (CYPs) are a large and diverse family of enzymes that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including herbicides. tandfonline.comnih.gov In the context of simazine resistance, certain CYPs can catalyze the initial breakdown of the herbicide molecule. researchgate.netuppersouthplatte.org
These enzymes can facilitate reactions such as N-dealkylation, where one or both of the ethylamino side chains of the simazine molecule are removed. researchgate.net The removal of a single side chain leads to a partial loss of phytotoxicity, while the removal of both side chains results in a complete loss of herbicidal activity. researchgate.net Increased activity or expression of specific CYP enzymes in resistant biotypes can lead to a more rapid detoxification of simazine compared to susceptible plants. researchgate.net
Following the initial modification by CYPs or in some cases, as a primary detoxification step, the simazine molecule or its metabolites can be conjugated with glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine. unl.edu This reaction is catalyzed by enzymes known as glutathione S-transferases (GSTs). unl.eduoup.com
The conjugation of simazine with glutathione renders the herbicide more water-soluble and less toxic. nih.gov The resulting glutathione conjugate is then typically transported into the vacuole for sequestration or further metabolized, effectively removing it from the cytoplasm where it could interact with its target site in the chloroplasts. unl.edu Enhanced GST activity is a well-documented mechanism of resistance to triazine herbicides in various weed species. uppersouthplatte.orgnih.gov
| Enzyme Family | Metabolic Action | Effect on Simazine |
| Cytochrome P-450 Monooxygenases (CYPs) | N-dealkylation (removal of ethylamino side chains) researchgate.net | Reduces or eliminates phytotoxicity. uppersouthplatte.org |
| Glutathione S-transferases (GSTs) | Conjugation with glutathione unl.edu | Increases water solubility and facilitates detoxification and sequestration. nih.gov |
Enhanced Herbicide Metabolism and Detoxification
N-Dealkylation as a Detoxification Route
A primary metabolic pathway for detoxifying simazine in resistant plants is N-dealkylation. This process involves the removal of one or both of the ethyl side chains from the simazine molecule, a reaction often catalyzed by cytochrome P450 monooxygenase enzymes uppersouthplatte.orgtandfonline.com. The removal of these alkyl groups reduces the molecule's ability to bind to the D1 protein in photosystem II, thereby diminishing its phytotoxic effects tandfonline.com.
In resistant biotypes of Lolium rigidum, for instance, an increased rate of metabolism via N-dealkylation has been identified as a key resistance mechanism. The herbicide is converted into the less toxic metabolites de-ethyl simazine and di-de-ethyl simazine uppersouthplatte.org. Studies have shown that the rate of simazine metabolism in resistant Lolium rigidum can be two to three times higher than in susceptible biotypes hracglobal.com. This enhanced metabolic capacity prevents a lethal concentration of the herbicide from reaching its target site. Research indicates that pretreatment with a cytochrome P450 inhibitor, such as 1-aminobenzotriazole, can increase the sensitivity of resistant rigid ryegrass to simazine, further confirming the role of these enzymes in the detoxification process nih.gov.
Reduced Herbicide Uptake or Translocation
Reduced uptake or translocation of a herbicide can prevent it from reaching its site of action in sufficient quantities to be effective. This is a form of exclusionary resistance, falling under the broader category of non-target-site resistance (NTSR) nih.govscielo.br. While this mechanism has been identified for other herbicides, its role in simazine resistance appears to vary among species.
For example, studies on resistant and susceptible biotypes of common groundsel (Senecio vulgaris) found no significant differences in the absorption of simazine, suggesting that reduced uptake is not the primary resistance mechanism in this species cambridge.orgcambridge.org. Both biotypes absorbed the herbicide equally well cambridge.org. However, altered translocation, where the herbicide is sequestered in vacuoles or other cellular compartments away from the target site, remains a potential NTSR mechanism that can limit the amount of simazine reaching the chloroplasts nih.govlatrobe.edu.au. In some resistant grass species, reduced translocation has been observed for other photosystem II inhibitors like atrazine (B1667683), indicating that this mechanism can contribute to resistance within this herbicide class nih.gov.
Neutralization of Cytotoxic Molecules
Herbicides that inhibit photosynthesis, like simazine, can lead to the production of highly reactive and damaging cytotoxic molecules, such as reactive oxygen species (ROS). An enhanced ability to neutralize these molecules is a potential non-target-site resistance mechanism researchgate.net. Plants possess natural antioxidant systems, including enzymes like superoxide (B77818) dismutase, catalase, and ascorbate (B8700270) peroxidase, which scavenge ROS and mitigate oxidative stress.
In the context of herbicide resistance, it is hypothesized that resistant biotypes may have a more robust antioxidant system, allowing them to better cope with the oxidative stress induced by the herbicide researchgate.net. This enhanced detoxification of cytotoxic molecules can prevent the secondary damage that ultimately leads to cell death in susceptible plants. While this is a recognized NTSR mechanism, specific research detailing an enhanced capacity for neutralizing cytotoxic molecules as the primary mechanism of resistance to simazine is less common than research on target-site mutations or metabolic detoxification researchgate.netacs.org.
Evolution and Spread of Simazine Resistance in Weed Biotypes
The evolution of herbicide resistance is a classic example of natural selection, where the intense and repeated use of a herbicide creates a selection pressure that favors the survival and reproduction of rare, naturally occurring resistant individuals within a weed population. The first documented case of resistance to a triazine herbicide was reported in 1968 in a population of common groundsel (Senecio vulgaris) that was no longer controlled by simazine in a nursery where it had been used annually for several years regulations.govwsu.edu.
Since that initial discovery, resistance to triazine herbicides, including simazine, has become a widespread global issue cwss.inregulations.gov. By the early 1980s, triazine-resistant weeds accounted for a significant majority of documented herbicide resistance cases worldwide regulations.gov. The spread of resistance is facilitated by the movement of seeds from resistant plants via agricultural machinery, wind, water, and contaminated crop seed. Over time, what begins as a small, isolated patch of resistant weeds can expand to infest entire fields and regions mdpi.com. Currently, dozens of weed species have evolved resistance to triazine herbicides globally cwss.inuwa.edu.au.
| Year of First Report | Event | Location | Reference |
| 1968 | Resistance in Senecio vulgaris to simazine | Washington, USA | regulations.govwsu.edu |
| 1970s-1980s | Rapid increase in documented triazine resistance cases | Global | regulations.gov |
| Present | Over 68 weed species reported with resistance to triazine herbicides | Global | cwss.inuwa.edu.au |
Case Studies of Resistant Plant Species (e.g., Lolium rigidum, Senecio vulgaris)
Senecio vulgaris (Common Groundsel): The first reported instance of simazine resistance occurred in Senecio vulgaris in 1968 in a nursery in Washington, USA, after approximately a decade of continuous use wsu.educambridge.org. Studies on populations from commercial fruit farms where simazine had been applied annually for 6-10 years showed a significant evolution of resistance documentsdelivered.com. In some selected progenies of resistant populations, plants were completely unaffected by simazine applications at rates that were lethal to susceptible biotypes documentsdelivered.com. Early research into the mechanism in this species showed that resistance was not due to differential uptake or metabolism, pointing towards a target-site modification as the primary cause cambridge.orgcambridge.org. Triazine-resistant S. vulgaris has since been reported in numerous countries, including the UK and Belgium ahdb.org.ukweedscience.org.
Lolium rigidum (Rigid Ryegrass): Lolium rigidum is a weed notorious for its ability to develop resistance to a wide array of herbicides. Simazine resistance in this species is a significant problem, particularly in the cropping systems of Australia and Europe weedscience.orguwa.edu.au. A study on one Australian population of L. rigidum (VLR69) that had been exposed to atrazine for five seasons documented a 6-fold resistance to simazine cambridge.org. Resistance in L. rigidum is often metabolism-based, where the plants can rapidly detoxify the herbicide through pathways like N-dealkylation uppersouthplatte.org. The evolution of resistance in this species is a major challenge, as many populations exhibit resistance to multiple herbicide modes of action uwa.edu.au. In Spain, simazine resistance in L. rigidum was first identified in 1992 in orchard environments weedscience.org.
| Plant Species | Location of Study/Report | History of Simazine Use | Level of Resistance | Primary Mechanism |
| Senecio vulgaris | Washington, USA | Annually for ~10 years | High (not quantified in folds) | Target-site modification |
| Senecio vulgaris | Cheshire, England | Annually for 6-10 years | Complete survival at 2.8 kg/ha | Not specified |
| Lolium rigidum | Australia (VLR69) | 5 seasons of atrazine use | 6-fold | Metabolism-based |
| Lolium rigidum | Spain | Not specified | Confirmed resistant | Not specified |
Cross-Resistance and Multiple Resistance Patterns
Cross-resistance occurs when a weed biotype develops resistance to a specific herbicide and, due to the same resistance mechanism, also becomes resistant to other herbicides with the same mode of action. Multiple resistance is a phenomenon where a weed biotype possesses two or more distinct resistance mechanisms, enabling it to withstand herbicides from different mode-of-action groups.
In the case of simazine, target-site resistance, typically a mutation in the psbA gene, confers a high level of cross-resistance to other triazine herbicides like atrazine, as well as to other chemical families that bind to the same site on the D1 protein hracglobal.comcabidigitallibrary.org.
Weed populations with metabolism-based resistance to simazine can exhibit more unpredictable cross-resistance patterns. For example, a population of Lolium rigidum in Australia (VLR69) with a 6-fold resistance to simazine also showed resistance to atrazine (5-fold) and ametryn (B1665967) (10-fold) cambridge.org. This same population also displayed resistance to herbicides from eight other chemical classes, including substituted ureas (diuron), aryloxyphenoxypropionates (diclofop), and sulfonylureas (chlorsulfuron), demonstrating a clear case of multiple resistance cambridge.org. This broad-spectrum resistance is often conferred by enhanced activity of detoxifying enzymes like cytochrome P450s, which can metabolize a wide range of herbicide chemistries hracglobal.com. The accumulation of multiple resistance mechanisms in a single weed population poses a significant challenge to chemical weed control uwa.edu.au.
| Weed Species | Resistant To | Cross-Resistance Observed | Multiple Resistance Observed | Reference |
| Senecio vulgaris | Simazine | Atrazine and other triazines | Partial resistance to metribuzin (B1676530) and metamitron (B166286) in some UK biotypes | weedscience.orgcabidigitallibrary.org |
| Lolium rigidum (VLR69) | Simazine (6-fold) | Atrazine (5-fold), Ametryn (10-fold), Metribuzin (8.7-fold) | Yes, to 9 herbicide classes including ACCase and ALS inhibitors | cambridge.org |
| Conyza canadensis | Simazine/Atrazine | - | Cross-resistance to diquat (B7796111) and paraquat (B189505) confirmed in some biotypes | cabidigitallibrary.org |
Advanced Remediation and Treatment Technologies for Simazine Contamination
Bioremediation Strategies
Bioremediation is an increasingly popular and environmentally sound alternative to chemical remediation for sites contaminated with simazine (B1681756) scielo.brscielo.br. This approach utilizes the metabolic capabilities of microorganisms to break down the herbicide into less harmful substances scielo.brscielo.br.
Isolation and Characterization of Simazine-Degrading Microorganisms
The successful application of bioremediation hinges on the identification and isolation of microorganisms with the specific enzymatic machinery required to degrade s-triazine herbicides like simazine researchgate.net. Researchers have isolated several effective bacterial strains from contaminated soils, which often exhibit a history of s-triazine application researchgate.netoup.comoup.com.
Notable isolated strains include:
Pseudomonas sp. strain MHP41: Isolated from agricultural soil in central Chile, this strain can use simazine as its sole nitrogen source for growth researchgate.netoup.com. Resting cells of MHP41 have been shown to degrade over 80% of available simazine within just 60 minutes oup.com. Genetic analysis confirmed the presence of the atzA, atzB, and atzC genes, which are crucial for the upper s-triazine catabolic pathway oup.com.
Bacillus licheniformis SIMA-N5 and Bacillus altitudinis SIMA-N9: These two strains were isolated from soil and demonstrated high simazine degradation efficiency scielo.brscielo.br. In laboratory conditions with an initial simazine concentration of 5 mg/L, strain SIMA-N9 achieved approximately 98% degradation within five days, while SIMA-N5 reached 94% under the same conditions scielo.brscielo.br.
Strain CDB21: Identified as a novel beta-proteobacterium, this isolate was sourced from a simazine-degrading bacterial consortium nih.gov. Genetic screening revealed that strain CDB21 possesses the full set of atz genes (atzA through atzF), which are highly similar to those found in the well-studied atrazine-degrader Pseudomonas sp. strain ADP nih.gov.
Table 1: Selected Simazine-Degrading Microorganisms and Their Degradation Efficiency
| Microorganism | Source of Isolation | Degradation Conditions | Reported Efficiency | Reference |
|---|---|---|---|---|
| Pseudomonas sp. MHP41 | Agricultural soil (Central Chile) | Resting cells | >80% in 60 minutes | oup.com |
| Bacillus altitudinis SIMA-N9 | Soil | 5 mg/L simazine solution | ~98% in 5 days | scielo.brscielo.br |
Bioaugmentation Approaches for Contaminated Soils
Bioaugmentation, the process of introducing specific microbial strains to a contaminated environment, has been proposed as an effective and low-cost technology to remove persistent organic pollutants like simazine oup.comresearchgate.net. This is particularly crucial for decontaminating soils that have not been previously exposed to s-triazines and therefore lack a robust native degrading microbial population oup.com.
A study using Pseudomonas sp. strain MHP41 demonstrated the effectiveness of this approach in microcosm trials with two different agricultural soils: one with a history of over 20 years of s-triazine application (AS) and another with no previous exposure (NS) nih.gov. The key findings were:
Bioaugmentation with MHP41 enhanced simazine degradation in both soil types nih.gov.
In the highly contaminated, previously unexposed soil (NS), bioaugmentation with strain MHP41 was essential for achieving significant simazine removal researchgate.netnih.gov.
The application of bioaugmentation with pure cultures or microbial consortia is considered an attractive option for the remediation of s-triazine contaminated sites scielo.br.
Optimization of Microbial Degradation in Environmental Matrices
To maximize the efficiency of bioremediation, it is crucial to optimize the environmental conditions for microbial activity. Research has shown that various factors can influence the rate and extent of simazine degradation.
One significant finding is the positive impact of certain plant rhizosphere soils. In a study involving Bacillus altitudinis SIMA-N9, the addition of fresh rhizosphere soil from Pennisetum to the treatment system significantly improved degradation efficiency scielo.brscielo.br. When strain SIMA-N9 was combined with this rhizosphere soil, it achieved 100% degradation of simazine (30 mg/kg) within six days scielo.br. This suggests that the rhizosphere environment may provide beneficial nutrients, co-factors, or a more favorable microenvironment for the degrading bacteria scielo.brscielo.br.
Furthermore, the formulation of microbial agents is a key optimization step for practical application. Strain SIMA-N9 has been developed into a microbial agent for soil bioremediation scielo.brscielo.br. A formulation containing the bacterium along with Pennisetum rhizosphere soil was able to degrade 97% of simazine (30 mg/kg) in soil within five days, a significant improvement over the 32% degradation observed in the un-inoculated control soil over seven days scielo.br.
Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH) tandfonline.com. These processes are particularly effective for degrading persistent compounds like simazine that are resistant to conventional water treatment methods researchgate.net.
Ozonation and Combined Ozone Systems (e.g., O3/H2O2, O3/UV)
Ozonation-based AOPs are widely studied for simazine removal. These systems can degrade simazine through direct reaction with molecular ozone (O3) or, more significantly, through indirect reaction with hydroxyl radicals formed from ozone decomposition tandfonline.commdpi.com.
Different ozonation systems exhibit varying levels of effectiveness for simazine degradation. A comparative study of UV photolysis and four AOPs found the following order of reactivity for simazine removal: ozone < ozone/hydrogen peroxide < UV radiation < ozone/UV radiation and UV radiation/hydrogen peroxide tandfonline.comtandfonline.comnih.gov.
Ozonation (O3): When used alone, ozone's direct reaction with simazine is relatively slow tandfonline.comtandfonline.comnih.gov. However, its effectiveness increases significantly at higher pH levels, which promote the decomposition of ozone into more reactive hydroxyl radicals nih.govnih.gov. For an initial simazine concentration of 0.7 mg L⁻¹, applying an ozone dose of 24 mg L⁻¹ for 20 minutes resulted in a 93% reduction mdpi.com.
Ozone/Hydrogen Peroxide (O3/H2O2): The addition of hydrogen peroxide (H2O2) to the ozonation process significantly accelerates the decomposition of ozone, leading to a higher concentration of hydroxyl radicals and an improved rate of simazine removal nih.gov. In this system, hydroxyl radical oxidation accounts for nearly 95% of the simazine degradation tandfonline.com.
Ozone/UV Radiation (O3/UV): This combination is highly effective due to multiple degradation pathways. It involves direct reaction with ozone, oxidation by hydroxyl radicals (formed from ozone decomposition enhanced by UV), and direct photolysis of simazine by UV radiation tandfonline.com. The high quantum yield of simazine at 254 nm underscores the importance of the direct photolysis mechanism in this system tandfonline.comtandfonline.comnih.gov.
Table 2: Efficacy of Different Ozonation Systems on Simazine Removal
| Treatment System | Key Reactive Species | Reported Removal/Reactivity | Reference |
|---|---|---|---|
| Ozonation (O3) | Molecular O3, •OH (at high pH) | 93% removal with 24 mg/L O3 dose in 20 min | mdpi.com |
| Ozone/Hydrogen Peroxide (O3/H2O2) | •OH, Molecular O3 | More reactive than O3 alone; ~95% of removal via •OH | tandfonline.comtandfonline.comnih.gov |
Understanding the reaction kinetics is fundamental to optimizing AOPs for water treatment. The rates at which simazine reacts with molecular ozone and hydroxyl radicals are vastly different, highlighting the critical role of hydroxyl radicals in the degradation process. Simazine is considered a low-oxidation microcontaminant, meaning its degradation is more sensitive to and reliant on indirect oxidation by free radicals rather than direct reaction with ozone mdpi.com.
Kinetic studies have determined the second-order rate constants for these reactions:
The rate constant for the direct reaction between ozone (O3) and simazine is 8.7 M⁻¹s⁻¹ tandfonline.commdpi.comtandfonline.comnih.gov.
The rate constant for the reaction between the hydroxyl radical (•OH) and simazine is 2.1 x 10⁹ M⁻¹s⁻¹ tandfonline.commdpi.comtandfonline.comnih.gov.
The significantly higher rate constant for the hydroxyl radical reaction—by several orders of magnitude—confirms that AOPs promoting the generation of •OH are far more efficient for the rapid degradation of simazine in water tandfonline.commdpi.comtandfonline.com.
Table 3: Kinetic Rate Constants for Simazine Oxidation
| Oxidant | Chemical Formula | Rate Constant (k) | Reference |
|---|---|---|---|
| Ozone | O3 | 8.7 M⁻¹s⁻¹ | tandfonline.commdpi.comtandfonline.comnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Simazine hydrochloride |
| Simazine |
| Atrazine (B1667683) |
| Ozone |
| Hydrogen peroxide |
Photocatalytic Degradation (e.g., TiO₂-based photocatalysis, UV photolysis)
Photocatalytic degradation is another prominent AOP for simazine removal. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV radiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals.
TiO₂-based Photocatalysis: The degradation of simazine using a TiO₂ suspension under UV irradiation has been shown to follow pseudo-first-order reaction kinetics. Several factors influence the efficiency of this process, including the catalyst dosage, light intensity, and initial pH of the solution. An optimal TiO₂ dosage has been identified as 0.1 g/L, as an overdose of the photocatalyst does not necessarily improve the reaction rate. The most effective degradation is observed at a pH of 9.0, with highly acidic or alkaline conditions inhibiting the process. While TiO₂ photocatalysis can completely destroy the parent simazine molecule, it does not always achieve complete mineralization to CO₂, H₂O, and inorganic ions. The primary degradation pathway is dealkylation, leading to the formation of cyanuric acid as the final product. Seven intermediate derivatives have been detected during this process: CEAT, OEET, CAAT, ODET, OEAT, OAAT, and OOOT.
UV Photolysis: Direct UV photolysis, particularly at a wavelength of 254 nm, is also an effective method for simazine degradation. The rate of photodecomposition in aqueous solutions follows first-order kinetics. The efficiency of UV photolysis can be significantly enhanced by the addition of hydrogen peroxide (H₂O₂), creating a synergistic effect that accelerates the degradation process through the increased production of hydroxyl radicals.
The efficiency of a photochemical reaction can be quantified by its quantum yield, which is the number of molecules transformed per photon absorbed. For the direct UV photolysis of simazine at 254 nm, a quantum yield of 0.06 mol·photon⁻¹ has been reported. nih.gov This relatively high value underscores the significance of direct photolysis in the degradation of simazine. The degradation of simazine through photocatalytic processes is consistently modeled using pseudo-first-order kinetics, indicating that the reaction rate is directly proportional to the concentration of simazine.
Fenton and Photo-Fenton Processes
Fenton and photo-Fenton processes are highly effective AOPs that utilize Fenton's reagent (a mixture of hydrogen peroxide and ferrous iron) to generate hydroxyl radicals.
Fenton Process: The Fenton process can achieve complete degradation of the parent simazine molecule within a very short reaction time, as fast as 6 minutes. However, the mineralization of simazine, measured by Total Organic Carbon (TOC) removal, is significantly slower. For instance, after 15 minutes of reaction, only 32% mineralization was observed, indicating the formation of stable intermediate products. nih.gov Research has identified an optimal H₂O₂/Fe(II)/simazine mass ratio of 55/15/3 (mg L⁻¹) for achieving 100% pesticide removal and 32% TOC removal. nih.gov The initial degradation rate follows first-order kinetics with respect to the initial simazine concentration.
Photo-Fenton Process: The efficiency of the Fenton process can be enhanced by the application of UV light, a process known as photo-Fenton. This process accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production rate of hydroxyl radicals. The photo-Fenton process has demonstrated the ability to achieve nearly 100% removal of simazine in under 6 minutes. Furthermore, it can achieve complete mineralization under optimal conditions. An optimal H₂O₂/Fe(II)/simazine mass ratio of 50/30/0.5 (mg/L) has been identified for achieving maximum pesticide and TOC removal.
Thermal-Activated Persulfate Oxidation
Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated by heat to generate sulfate (B86663) radicals (SO₄•⁻), which are highly effective in degrading organic contaminants. This method has been successfully applied to the remediation of soil contaminated with s-triazine herbicides, including simazine.
The degradation efficiency of thermal-activated persulfate oxidation increases with rising temperature. Studies on the related herbicide atrazine show a significant increase in the degradation rate when the temperature is raised from 40°C to 50°C. mdpi.com Higher persulfate dosages and lower initial pH values have also been found to be beneficial for the degradation process. Both sulfate radicals (SO₄•⁻) and hydroxyl radicals (HO•) have been identified as the primary reactive species responsible for the degradation of s-triazines in this system. The degradation pathways for simazine involve the cleavage of the ethyl group, which is more favorable for attack by sulfate radicals compared to isopropyl and methylation groups found on other triazines.
Hybrid AOP Systems and Their Efficiencies
Combining different AOPs or coupling AOPs with other treatment technologies can lead to enhanced degradation efficiencies and more complete mineralization of simazine. The reactivity of various AOPs for simazine removal has been found to follow this order: ozone < ozone/hydrogen peroxide < UV radiation < ozone/UV radiation and UV radiation/hydrogen peroxide. nih.govtandfonline.com
The ozone/hydrogen peroxide system, for example, shows a significant improvement in the simazine removal rate compared to ozonation alone due to the enhanced generation of hydroxyl radicals. nih.gov Another effective hybrid system is the combination of ozonation with powdered activated carbon (O₃/PAC). A treatment sequence starting with ozone followed by PAC is recommended, as it can achieve a 90% reduction of both simazine and its by-products in approximately 38 minutes. mdpi.comresearchgate.net
Below is a table comparing the efficiencies of various AOPs and hybrid systems for simazine removal.
| Treatment Process | Simazine Removal Efficiency | Reaction Time | Key Findings |
|---|---|---|---|
| Ozonation (19.7 mg L⁻¹ O₃) | 93% | 18 min | Effective but produces by-products. mdpi.com |
| UV/H₂O₂ | Higher than O₃/H₂O₂ and UV alone | N/A | Synergistic effect enhances degradation. nih.gov |
| Fenton (55/15/3 mg L⁻¹ ratio) | 100% | 6 min | 32% mineralization in 15 min. nih.gov |
| Photo-Fenton (50/30/0.5 mg L⁻¹ ratio) | 100% | < 6 min | Can achieve 100% mineralization. |
| O₃/Powdered Activated Carbon | 90% | 38 min | Removes both simazine and its by-products. mdpi.comresearchgate.net |
Adsorption Technologies (e.g., Activated Carbon)
Adsorption onto porous materials, particularly activated carbon, is a widely used and effective technology for removing simazine from water. Both powdered activated carbon (PAC) and granular activated carbon (GAC) are utilized for this purpose.
Powdered Activated Carbon (PAC): PAC has demonstrated high efficiency in simazine removal. A rapid initial adsorption is typically observed, with removal rates slowing as equilibrium is approached. For an initial simazine concentration of 0.7 mg L⁻¹, a PAC dose of 16 mg L⁻¹ can achieve 81% removal in 60 minutes and 92% removal in 24 hours. mdpi.com The effectiveness of PAC is influenced by its dose, with higher doses leading to greater removal percentages.
Granular Activated Carbon (GAC): GAC is also effective but generally requires longer contact times compared to PAC to achieve similar removal efficiencies. At a dose of 16 mg L⁻¹, GAC achieved only a 2% reduction in 60 minutes, which increased to 34% after 24 hours. mdpi.com However, over extended periods (e.g., 7 days), GAC can achieve very high removal rates (up to 96% at a 20 mg L⁻¹ dose). mdpi.com
The adsorption capacity of activated carbon for simazine can be affected by the water matrix. The presence of natural organic matter (NOM) in surface or mains water can compete with simazine for active adsorption sites, thereby reducing removal efficiency compared to that in distilled water. mdpi.com The Freundlich isotherm model has been found to fit the adsorption data for s-triazine herbicides better than the Langmuir model. tandfonline.com
The following table summarizes research findings on simazine removal using activated carbon.
| Adsorbent | Carbon Dose (mg L⁻¹) | Contact Time | Simazine Removal (%) | Initial Simazine Conc. (mg L⁻¹) |
|---|---|---|---|---|
| Powdered Activated Carbon (PAC) | 16 | 60 min | 81% | 0.7 |
| Powdered Activated Carbon (PAC) | 16 | 24 h | 92% | 0.7 |
| Powdered Activated Carbon (PAC) | 20 | 60 min | 79% | 0.7 |
| Granular Activated Carbon (GAC) | 16 | 60 min | 2% | 0.7 |
| Granular Activated Carbon (GAC) | 16 | 24 h | 34% | 0.7 |
| Granular Activated Carbon (GAC) | 20 | 7 days | 96% | 0.7 |
Data sourced from mdpi.com
Analytical Methodologies for Simazine and Its Metabolites in Environmental Samples
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone of pesticide residue analysis, enabling the separation, identification, and quantification of simazine (B1681756) and its metabolites from complex environmental samples such as soil and water.
Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is a robust and widely used technique for the analysis of triazine herbicides, including simazine. This method is suitable for thermally stable and volatile compounds. In GC, the sample is vaporized and injected into a column, where it is separated based on its chemical properties as it interacts with the stationary phase. The separated components are then detected by a detector, such as a mass spectrometer, which provides both quantitative data and structural information for confirmation.
For environmental samples, a pre-concentration step is often necessary to detect the low concentrations of simazine typically found. Solid-phase extraction (SPE) is a common sample preparation technique used to extract and concentrate triazines from water samples before GC/MS analysis. GC methods have been developed to achieve baseline separation of simazine from other triazines like atrazine (B1667683) and cyanazine (B135985), as well as their degradation products. The use of selective ion monitoring (SIM) in GC/MS enhances sensitivity and allows for detection at parts-per-trillion (ppt) levels.
| Technique | Sample Matrix | Sample Preparation | Detector | Key Findings/Capabilities | Reference |
|---|---|---|---|---|---|
| GC/MS | Environmental Water | Solid-Phase Extraction (SPE) with C18 cartridge | Ion Trap Mass Spectrometry | Baseline separation of simazine, atrazine, cyanazine, and atrazine degradation products. Detection at sub- to low-ppt levels. | |
| GC-MS-EI (SIM) | Water and Soil | Solid-Phase Extraction | Mass Spectrometry (Electron Ionization - Selective Ion Monitoring) | Simultaneous determination of eight 1,3,5-triazine (B166579) herbicides. Lowest detection limit of 0.1 pg/mL. | |
| GC/MS | Water and Soil | Solid-Phase Extraction | Low-Resolution Mass Spectrometry (Selected Ion Monitoring) | Developed for simultaneous determination of alachlor, metolachlor, atrazine, and simazine at low ppb concentrations using isotope dilution. | |
| GC | Soil | Solvent Extraction | Not Specified | Used to analyze herbicide concentrations in bands separated by soil thin-layer chromatography to determine mobility. |
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) is a powerful analytical tool for identifying and characterizing pesticide metabolites and transformation products in environmental and biological samples. This technique is particularly valuable for non-volatile or thermally labile compounds that are not suitable for GC analysis. LC separates the compounds in the liquid phase, after which they are ionized and analyzed by the Q-TOF mass spectrometer.
The Q-TOF analyzer provides high-resolution, accurate mass measurements, which allow for the determination of the elemental composition of unknown compounds. This capability is essential for the tentative identification of simazine metabolites, for which analytical standards may not be available. Untargeted metabolomics approaches using LC-Q-TOF-MS can comprehensively profile the metabolites present in a sample, helping to elucidate the degradation pathways of simazine. The high sensitivity and selectivity of LC-Q-TOF-MS make it ideal for detecting trace levels of transformation products in complex matrices.
Bioanalytical Methods for Residual Activity Assessment
Bioanalytical methods offer a complementary approach to chromatographic techniques. They are often used for rapid screening of a large number of samples and can provide a measure of the biological activity of herbicide residues, which is not always directly correlated with the concentration measured by chemical analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) is a prominent bioanalytical method used for the routine analysis of simazine in environmental samples. This technique is based on the specific binding of an antibody to the target analyte (simazine). Competitive ELISAs are commonly used, where simazine in the sample competes with a labeled simazine conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of simazine in the sample. ELISAs are known for being rapid, cost-effective, and highly sensitive, with detection limits comparable to or even lower than some chromatographic methods. They have shown excellent correlation with GC methods for the analysis of simazine in both water and soil extracts.
Bioassays using living organisms can also be employed to assess the residual phytotoxic activity of simazine in soil. These tests measure the direct effect of herbicide residues on the growth of sensitive plant species. For instance, the growth of oats or cress has been used to determine the level of residual simazine activity, as the plant's response (e.g., yield reduction, inhibition of flowering) can be correlated with the herbicide concentration in the soil. Another innovative approach utilizes a yeast-based bioprobe that measures the inhibition of aerobic respiration in yeast cells upon exposure to simazine, allowing for sensitive detection in water and milk samples. These bioassays are advantageous because they measure the bioavailable fraction of the herbicide that affects plant growth, which is a crucial parameter for assessing environmental risk.
| Method | Principle | Sample Matrix | Endpoint Measured | Key Findings/Capabilities | Reference |
|---|---|---|---|---|---|
| Enzyme-Linked Immunosorbent Assay (ELISA) | Specific antibody-antigen binding | Water, Soil | Colorimetric or fluorescent signal (inversely proportional to concentration) | Rapid, cost-effective screening method with high sensitivity. Good correlation with GC results. | |
| Plant Bioassay (e.g., Oats, Cress) | Phytotoxicity | Soil | Plant growth, yield, or flowering reduction | Measures biologically active herbicide residues that can affect plant growth. | |
| Yeast-Based Bioprobe | Inhibition of microbial metabolic activity | Livestock drinking water, Raw cow's milk | Inhibition of yeast aerobic respiration | Sensitive detection of simazine in real samples at concentrations below EU legal limits. |
Molecular Techniques for Microbial Community Analysis in Contaminated Soils
Molecular techniques provide culture-independent methods to study the structure and function of microbial communities in soils contaminated with simazine. These approaches are vital for understanding the role of microorganisms in the biodegradation of the herbicide and for monitoring the ecological impact of contamination.
Denaturing Gradient Gel Electrophoresis (DGGE) is a molecular fingerprinting technique used to assess microbial diversity and compare the composition of microbial communities in different environmental samples. The method involves the amplification of a specific gene, typically the 16S rRNA gene for bacteria, from total DNA extracted from the soil. The resulting PCR products, which are all the same length but have different sequences, are then separated on a polyacrylamide gel containing a chemical denaturant gradient (e.g., urea (B33335) and formamide).
As the DNA fragments migrate through the gel, they reach a concentration of denaturant that causes them to partially melt, or denature. The migration of the DNA slows down significantly at this point. Since the denaturing point is sequence-dependent (due to differences in G-C content), different DNA sequences will stop at different positions in the gel, resulting in a banding pattern. Each band theoretically represents a different microbial species or operational taxonomic unit (OTU). By comparing the DGGE fingerprints from simazine-contaminated and uncontaminated soils, researchers can identify changes in the microbial community structure and diversity resulting from the herbicide's presence.
Fluorescence In Situ Hybridization (FISH) is a powerful cytochemical technique that allows for the identification, localization, and quantification of specific microbial groups within their natural environment without the need for cultivation. The method uses fluorescently labeled oligonucleotide probes that are designed to bind to complementary sequences of ribosomal RNA (rRNA) inside intact microbial cells.
By using probes that target different taxonomic levels (from broad groups like Proteobacteria to specific genera or species), FISH can be used to analyze the structure of the bacterial community in simazine-treated soils. For example, specific probes can be designed to target the atzB gene, which is involved in the degradation of s-triazines, to detect and quantify simazine-degrading bacteria directly in soil samples. This technique has proven to be a valuable tool for determining the response of bacterial populations to environmental conditions, such as the presence of simazine, and can be an indicator of the soil's potential for bioremediation.
Polymerase Chain Reaction (PCR) Amplification of Functional Genes (e.g., amoA)
Beyond direct chemical analysis, molecular biology techniques are employed to understand the impact of simazine on soil microbial communities, which play a vital role in nutrient cycling. One such technique is the Polymerase Chain Reaction (PCR) amplification of functional genes. This approach allows researchers to assess how herbicides like simazine affect specific microbial populations and their functions.
A key functional gene of interest in this context is amoA, which encodes for the alpha subunit of the ammonia (B1221849) monooxygenase enzyme. This enzyme is responsible for the first and rate-limiting step of nitrification, the biological oxidation of ammonia to nitrite. This process is carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).
Studies have shown that the application of simazine can inhibit the nitrification process in agricultural soils. nih.govresearchgate.net By using PCR to amplify the amoA gene from soil DNA extracts, scientists can study the abundance and diversity of AOB and AOA communities in the presence of simazine. Subsequent analysis of the PCR products, often using techniques like Denaturing Gradient Gel Electrophoresis (DGGE), can reveal changes in the community structure of these important microorganisms. nih.govscielo.br
Research findings indicate that simazine application can lead to a decrease in the abundance of certain AOB populations, particularly those belonging to the genus Nitrosospira. researchgate.net Interestingly, the AOA community structure may not be as significantly affected by simazine application. researchgate.netscielo.br These findings suggest that simazine can have a selective inhibitory effect on different groups of ammonia-oxidizing microbes.
The table below presents a summary of research findings on the effect of simazine on ammonia-oxidizing microbial communities:
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Effect of simazine on nitrification and ammonia-oxidizing microbial communities | PCR amplification of bacterial and archaeal amoA genes followed by DGGE | Simazine completely inhibited nitrification. The AOB community structure was affected, while the AOA community showed no significant changes. | researchgate.net |
| Impact of simazine on the structure of ammonia-oxidizing microbial communities in fertilized agricultural soil | PCR-DGGE analysis of amoA genes | Simazine application altered the DGGE patterns of the AOB community, suggesting an inhibition of Nitrosobacteria and specifically Nitrosospira species. | researchgate.net |
Q & A
Basic Research Questions
Q. What experimental designs are recommended for assessing Simazine hydrochloride's environmental persistence in soil?
- Methodological Answer : To evaluate environmental persistence, combine field studies with controlled laboratory simulations. Field studies should include soil and groundwater sampling at multiple depths and intervals (e.g., 0–30 cm, 30–60 cm) post-application, with LC-MS/MS quantification . Laboratory simulations should replicate soil pH, organic matter content, and microbial activity to assess degradation rates. For example, in sandy soils with low organic content, simazine exhibits higher leaching potential, necessitating monitoring of unconfined aquifers .
Q. How should researchers approach analyzing this compound's neurotoxic effects in preclinical models?
- Methodological Answer : Use dose-response studies in rodent models (e.g., Sprague-Dawley rats) with oral exposure during critical developmental stages (e.g., prepubertal period). Measure dopamine (DA) and metabolites (DOPAC, HVA) via HPLC with fluorescence detection in striatal tissues. Include protein and mRNA analysis (western blotting, RT-qPCR) of dopaminergic markers (TH, DAT, VMAT2) to identify mechanistic pathways. Dose groups should span environmental (e.g., 0.06 µg/L) to supra-environmental concentrations (up to 200 mg/kg) to establish thresholds for neurotoxicity .
Q. What analytical techniques are optimal for detecting this compound residues in complex environmental matrices?
- Methodological Answer : Prioritize LC-triple quadrupole MS for high sensitivity in groundwater and soil extracts. Use carbamazepine-to-simazine ratios to distinguish agricultural vs. wastewater contamination sources. For sediment-bound residues, employ accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) cleanup to minimize matrix interference .
Advanced Research Questions
Q. How can computational models like COP-Compost be calibrated to predict this compound degradation in bioremediation?
- Methodological Answer : Calibrate the OP module of COP-Compost using MATLAB/Excel interfaces with experimental data on microbial degradation kinetics. Key parameters include:
- Half-life (t₁/₂) : 20–60 days in aerobic soils .
- Inhibition constant (KI) : 3.6 mg/L for Rhodococcus spp., beyond which degradation rates decline by 50% .
- Perform sensitivity analysis to prioritize variables (e.g., initial simazine concentration, microbial biomass) influencing model accuracy .
Q. What methodologies resolve contradictions in Simazine's sorption behavior across different soil compositions?
- Methodological Answer : Conduct batch sorption-desorption experiments using ternary soil mixtures (montmorillonite, ferrihydrite, humic acid). Adjust clay surface acidity to mimic field conditions and quantify sorption via Freundlich isotherms. Note that humic acid increases sorption capacity (Kf = 4.2–5.8) compared to mineral phases (Kf = 1.3–2.1), explaining variability in mobility studies .
Q. How does cross-adaptation to triazine herbicides impact this compound's field efficacy and degradation?
- Methodological Answer : In soils pre-exposed to atrazine, simazine mineralization rates increase 4-fold due to microbial adaptation. Design field trials with split plots (adapted vs. non-adapted soils) and measure persistence via <sup>14</sup>C-labeled simazine. Expect 1.4-fold shorter half-lives in adapted soils, necessitating higher application rates or rotational herbicides .
Q. What sampling strategies minimize bias in monitoring this compound runoff in agricultural vs. turfgrass systems?
- Methodological Answer : In turfgrass, prioritize post-application runoff events (e.g., 4 days after treatment) with automated samplers to capture peak losses. Use granular simazine formulations or irrigation incorporation to reduce runoff by >90% compared to liquid atrazine. In row crops, align sampling with tile drainage flow to assess MCL compliance (3 µg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
